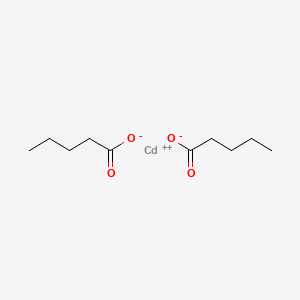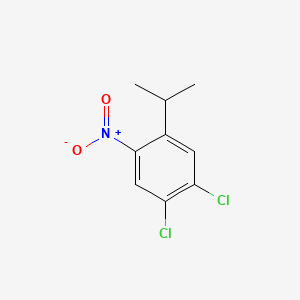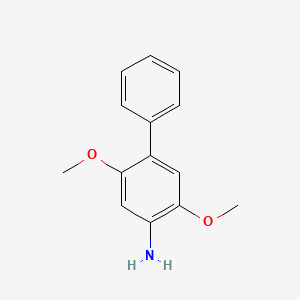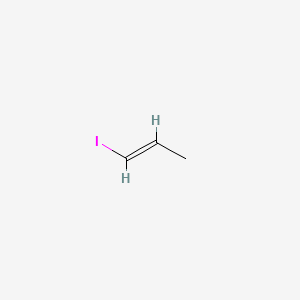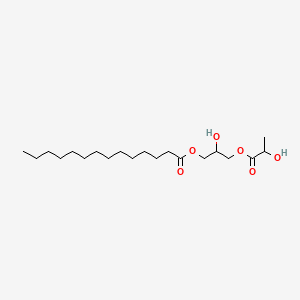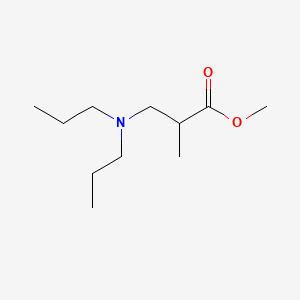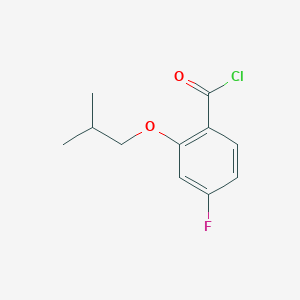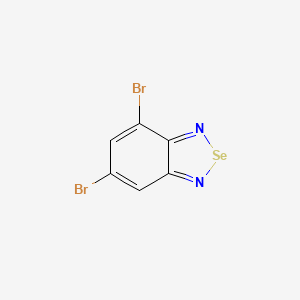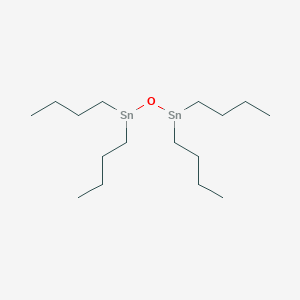
Chromium sulfide (CrS)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium sulfide (CrS) is an inorganic compound composed of chromium and sulfur. It typically forms black hexagonal crystals and is insoluble in water . Chromium sulfide is known for its semiconductor properties and is used in various industrial applications .
Preparation Methods
Chromium sulfide can be synthesized through several methods:
Reaction of Chromium Metal with Sulfur or Hydrogen Sulfide: This method involves heating chromium metal with sulfur or hydrogen sulfide at high temperatures.
Reaction of Chromium(III) Chloride with Hydrogen Sulfide: This method involves reacting chromium(III) chloride with hydrogen sulfide, resulting in the formation of chromium sulfide.
Reduction of Chromium(III) Sulfide with Hydrogen: This method involves reducing chromium(III) sulfide with hydrogen.
Double Replacement Reaction: This method involves a double replacement reaction between lithium sulfide and chromium(II) chloride.
Chemical Reactions Analysis
Chromium sulfide undergoes various chemical reactions:
Oxidation: Chromium sulfide slowly oxidizes in air, forming chromium(III) oxide and sulfur dioxide.
Reduction: Chromium sulfide can be reduced by hydrogen to form chromium metal and hydrogen sulfide.
Substitution: Chromium sulfide can undergo substitution reactions with other metal sulfides.
Common reagents used in these reactions include hydrogen sulfide, hydrogen, and various metal chlorides. The major products formed from these reactions include chromium(III) oxide, sulfur dioxide, and hydrogen sulfide .
Scientific Research Applications
Chromium sulfide has several scientific research applications:
Catalysis: Chromium sulfide is used as a catalyst in various chemical reactions.
Semiconductor Applications: Due to its semiconductor properties, chromium sulfide is used in electronic devices.
Energy Storage: Chromium sulfide is used in the fabrication of high-power asymmetric supercapacitors.
Mechanism of Action
The mechanism of action of chromium sulfide involves its semiconductor properties and catalytic activity. As a semiconductor, chromium sulfide facilitates the flow of electrons, making it useful in electronic devices . As a catalyst, chromium sulfide accelerates chemical reactions without being consumed in the process .
Comparison with Similar Compounds
Chromium sulfide can be compared with other metal sulfides such as:
Manganese Sulfide (MnS): Like chromium sulfide, manganese sulfide is used in catalysis and semiconductor applications.
Iron Sulfide (FeS): Iron sulfide is also used in catalysis and has similar semiconductor properties.
Nickel Sulfide (NiS): Nickel sulfide is used in similar applications but has different electronic properties compared to chromium sulfide.
Chromium sulfide is unique due to its specific crystal structure and its ability to form cermets with high hardness and toughness .
Properties
CAS No. |
12018-06-3 |
|---|---|
Molecular Formula |
CrS |
Molecular Weight |
84.06 g/mol |
IUPAC Name |
chromium(2+);sulfide |
InChI |
InChI=1S/Cr.S/q+2;-2 |
InChI Key |
LXEAUGDQDABWTN-UHFFFAOYSA-N |
Canonical SMILES |
[S-2].[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


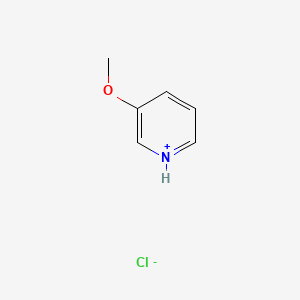


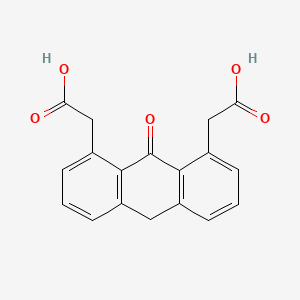
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
